(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone
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Overview
Description
(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 4-hydroxyphenylmethanol .
Scientific Research Applications
(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-nociceptive properties.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as myeloperoxidase and cyclooxygenase. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: A synthetic cannabinoid with different pharmacological effects.
Uniqueness
(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone is unique due to its specific structural features and the presence of both hydroxyl and piperazine groups, which contribute to its diverse pharmacological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-(1-methylpiperazin-2-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-14-7-6-13-8-11(14)12(16)9-2-4-10(15)5-3-9/h2-5,11,13,15H,6-8H2,1H3 |
InChI Key |
QELUHMDZTWXKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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